molecular formula C17H16N2O2S B2428757 2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478029-75-3

2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Cat. No.: B2428757
CAS No.: 478029-75-3
M. Wt: 312.39
InChI Key: ZYKCGQXHHUGTOG-UHFFFAOYSA-N
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Description

The compound “2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone” is a chemical with the CAS Number: 478029-75-3 . It has a molecular weight of 312.39 and its IUPAC name is 2-[(4-methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16N2O2S/c1-12-17(19-10-4-3-5-16(19)18-12)15(20)11-22-14-8-6-13(21-2)7-9-14/h3-10H,11H2,1-2H3 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.23±0.1 g/cm3 and a predicted pKa of 4.89±0.10 .

Scientific Research Applications

Anti-Ulcer Activity

  • A benzimidazole derivative synthesized using a similar compound was tested for anti-ulcer activity, showing potential medicinal applications in this area (Madala, 2017).

Synthesis and Characterization

  • Novel derivatives containing thioether and aryl moieties were synthesized, indicating a broad range of chemical applications (Li et al., 2012).
  • A heterocyclic compound with a similar structure was synthesized and characterized, showing its potential for diverse applications in material science (Shruthi et al., 2019).

Antituberculosis Properties

  • Derivatives of this compound were synthesized and showed significant in vitro antituberculosis activity, highlighting its potential for medicinal applications in this field (Chitra et al., 2011).

Crystal Structure Analysis

  • The crystal structure of a closely related compound was studied, contributing to the understanding of its chemical properties (Bisseyou et al., 2007).

Antimicrobial Activities

  • New derivatives synthesized from this compound were tested for antimicrobial activities, indicating its potential use in combating microbial infections (Pérez‐Villanueva et al., 2013).

Optical Properties

  • A study on the optical properties of similar compounds revealed potential applications in material science and luminescence (Volpi et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-17(19-10-4-3-5-16(19)18-12)15(20)11-22-14-8-6-13(21-2)7-9-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKCGQXHHUGTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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